5H-Pyrrolo[3,4-D]pyrimidine

Catalog No.
S12374024
CAS No.
671-23-8
M.F
C6H5N3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Pyrrolo[3,4-D]pyrimidine

CAS Number

671-23-8

Product Name

5H-Pyrrolo[3,4-D]pyrimidine

IUPAC Name

5H-pyrrolo[3,4-d]pyrimidine

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h2-4H,1H2

InChI Key

SAHJOSKPGKTZTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2C=N1

5H-Pyrrolo[3,4-d]pyrimidine is a bicyclic compound characterized by a fused pyrrole and pyrimidine structure. It features a five-membered pyrrole ring fused to a six-membered pyrimidine ring. This compound is notable for its potential biological activities and has garnered attention in medicinal chemistry for its role as a scaffold in drug development. The molecular formula of 5H-pyrrolo[3,4-d]pyrimidine is C7H7N3, and it exhibits unique chemical properties due to the presence of nitrogen atoms in both rings.

Typical of nitrogen-containing heterocycles:

  • Electrophilic Aromatic Substitution: The nitrogen atoms can influence the reactivity of the aromatic system, allowing for substitutions at the carbon atoms adjacent to the nitrogen.
  • Nucleophilic Addition: The presence of electron-withdrawing groups can facilitate nucleophilic attacks at specific sites on the pyrimidine ring.
  • Condensation Reactions: This compound can undergo condensation with aldehydes and ketones to form more complex structures.

Recent studies have highlighted the synthesis of derivatives through palladium-catalyzed cross-coupling reactions, which enhance the diversity of compounds derived from this core structure .

5H-Pyrrolo[3,4-d]pyrimidine and its derivatives have shown promising biological activities, particularly as inhibitors in various therapeutic contexts:

  • Antitumor Activity: Certain derivatives have been identified as effective inhibitors of Ataxia Telangiectasia and Rad3-related protein, which plays a critical role in DNA damage response .
  • Antiparasitic Properties: Compounds related to 5H-pyrrolo[3,4-d]pyrimidine have demonstrated selectivity against certain parasites, making them candidates for antiparasitic drug development .
  • Potential Antiviral Effects: Some studies suggest that modifications of this compound may enhance antiviral activity, although further research is needed to fully elucidate these effects.

The synthesis of 5H-pyrrolo[3,4-d]pyrimidine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization under acidic or basic conditions can yield the desired pyrrolo-pyrimidine structure.
  • Palladium-Catalyzed Cross-Coupling: This method involves coupling halogenated pyrimidines with various nucleophiles to form substituted derivatives efficiently .
  • Multi-step Synthesis: Various synthetic routes involve multiple steps including functional group transformations and cyclizations to construct complex derivatives .

5H-Pyrrolo[3,4-d]pyrimidine has several applications in medicinal chemistry:

  • Drug Development: Its derivatives are explored as potential drugs due to their biological activities against cancer and infectious diseases.
  • Research Tool: Used in biochemical studies to understand DNA repair mechanisms and cellular responses to stress.
  • Lead Compound: Serves as a lead structure for designing new inhibitors targeting specific enzymes involved in disease pathways.

Studies on 5H-pyrrolo[3,4-d]pyrimidine have focused on its interactions with biological macromolecules:

  • Protein Binding Studies: Investigations into how these compounds interact with target proteins reveal insights into their mechanism of action.
  • Molecular Docking Simulations: Computational studies help predict binding affinities and orientations within active sites of target proteins .

Several compounds share structural similarities with 5H-pyrrolo[3,4-d]pyrimidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidineSaturated derivativeEnhanced stability and altered biological activity
Pyrrolo[2,3-d]pyrimidineIsomeric structureDifferent substitution patterns affecting reactivity
2-Amino-5H-pyrrolo[3,4-d]pyrimidineAmino-substituted variantIncreased solubility and potential for diverse applications

These compounds differ primarily in their saturation levels and substitution patterns, which significantly affect their chemical reactivity and biological activity.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

119.048347172 g/mol

Monoisotopic Mass

119.048347172 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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